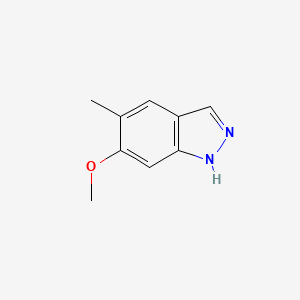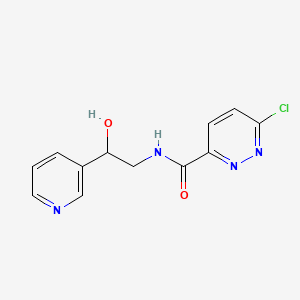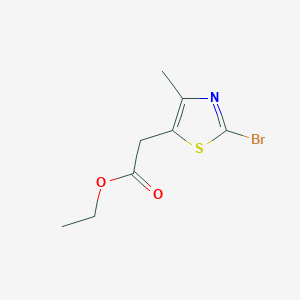![molecular formula C12H17N5O4S B1430217 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine CAS No. 876380-66-4](/img/structure/B1430217.png)
2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine
Overview
Description
“2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine” is a chemical compound . It is a derivative of the nucleoside adenosine .
Synthesis Analysis
The synthesis of 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine involves a “one pot” consecutive cyclization and glycosylation process . This process yields significantly improved results with similar or slightly lower selectivities compared to the stepwise procedure .Scientific Research Applications
Adenosine in Inflammation and Carcinogenesis
Studies on 8-nitroguanine formation, a product of nitrative DNA damage caused by reactive nitrogen species, highlight the role of adenosine derivatives in understanding the mechanisms of inflammation and carcinogenesis. The formation of 8-nitroguanine in DNA and RNA, potentially induced by adenosine analogs, is linked to various pathological conditions, including virus-induced pneumonia and inflammation-associated cancer, suggesting a critical area for research in disease pathogenesis and therapeutic interventions (Ohshima, Sawa, Akaike, 2006).
Antioxidant Activity of Adenosine Derivatives
The exploration of adenosine and its derivatives in determining antioxidant activity presents a significant area of interest. Analytical methods used in assessing the antioxidant capacity of adenosine analogs offer insights into their therapeutic potential across various fields, including food engineering, medicine, and pharmacy. This critical analysis of tests for antioxidant activity underscores the relevance of adenosine derivatives in evaluating and enhancing antioxidant defenses against oxidative stress (Munteanu, Apetrei, 2021).
Neuroprotective and Therapeutic Roles
Adenosine's role as a neuromodulator in the brain, particularly in cognition, memory, psychiatric disorders, and neurodegenerative diseases, emphasizes the importance of its analogs in clinical research and applications. The activation of adenosine receptors has been linked to neuroprotective effects in conditions such as ischemia, excitotoxicity, and inflammation, presenting a promising avenue for therapeutic interventions in brain disorders (Lopes, Sebastião, Ribeiro, 2011).
Adenosine Analogues in Therapeutics
Research on adenosine analogues and conjugates highlights their therapeutic potential across a range of conditions, including inflammation, diabetes, arrhythmia, and cancer. The modulation of adenosine receptors through analogues has been explored for its efficacy in enzyme inhibition, antitrypanosomal action, and as bivalent ligands for protein kinase inhibition, indicating a broad spectrum of applications in pharmacology and drug development (Samsel, Dzierzbicka, 2011).
properties
IUPAC Name |
(2R,3S,5R)-5-[6-amino-8-(2-hydroxyethylsulfanyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c13-10-9-11(15-5-14-10)17(12(16-9)22-2-1-18)8-3-6(20)7(4-19)21-8/h5-8,18-20H,1-4H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTBKZIFYLSBPO-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2SCCO)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2SCCO)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826328 | |
| Record name | 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
CAS RN |
876380-66-4 | |
| Record name | 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)

![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)



![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)
![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)
